molecular formula C14H16N2O3 B3168753 3-[(2-ethyl-1H-imidazol-1-yl)methyl]-4-methoxybenzoic acid CAS No. 932893-96-4

3-[(2-ethyl-1H-imidazol-1-yl)methyl]-4-methoxybenzoic acid

Cat. No.: B3168753
CAS No.: 932893-96-4
M. Wt: 260.29 g/mol
InChI Key: PTAMACAERNFZKK-UHFFFAOYSA-N
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Description

3-[(2-ethyl-1H-imidazol-1-yl)methyl]-4-methoxybenzoic acid is a compound that features an imidazole ring and a methoxybenzoic acid moiety. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The presence of the imidazole ring in this compound contributes to its broad range of chemical and biological properties.

Preparation Methods

The synthesis of 3-[(2-ethyl-1H-imidazol-1-yl)methyl]-4-methoxybenzoic acid can be achieved through various synthetic routes. Common methods for synthesizing imidazole-containing compounds include the Debus-Radiszewski synthesis, Wallach synthesis, dehydrogenation of imidazolines, and reactions involving alpha halo-ketones . Industrial production methods often involve the use of catalysts and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3-[(2-ethyl-1H-imidazol-1-yl)methyl]-4-methoxybenzoic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 3-[(2-ethyl-1H-imidazol-1-yl)methyl]-4-methoxybenzoic acid involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can bind to metal ions and participate in coordination chemistry, which is crucial for its biological activity . The compound can also interact with DNA, leading to DNA cleavage and cytotoxic effects on cancer cells .

Comparison with Similar Compounds

Similar compounds to 3-[(2-ethyl-1H-imidazol-1-yl)methyl]-4-methoxybenzoic acid include other imidazole-containing molecules such as clemizole, etonitazene, and omeprazole . These compounds share the imidazole ring structure but differ in their substituents and overall chemical properties. The uniqueness of this compound lies in its specific combination of the imidazole ring and methoxybenzoic acid moiety, which contributes to its distinct chemical and biological activities.

Properties

IUPAC Name

3-[(2-ethylimidazol-1-yl)methyl]-4-methoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-3-13-15-6-7-16(13)9-11-8-10(14(17)18)4-5-12(11)19-2/h4-8H,3,9H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTAMACAERNFZKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=CN1CC2=C(C=CC(=C2)C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[(2-ethyl-1H-imidazol-1-yl)methyl]-4-methoxybenzoic acid
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3-[(2-ethyl-1H-imidazol-1-yl)methyl]-4-methoxybenzoic acid

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